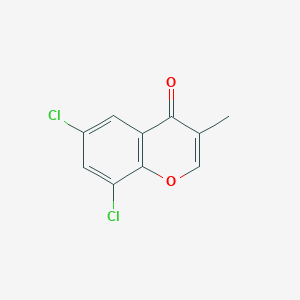

6,8-Dichloro-3-methylchromone

Description

Significance of Chromone (B188151) Scaffolds in Advanced Chemical Research

The chromone ring system, a benzopyran-4-one, is a foundational structure in a multitude of natural products and synthetic compounds. ijrpc.comnih.gov Recognized as a "privileged scaffold" in drug discovery, its rigid bicyclic framework allows for diverse structural modifications, leading to a wide array of pharmacologically active agents. ijrpc.comnih.govacs.org Chromone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govcore.ac.uk Beyond their medicinal applications, their unique photochemical characteristics have led to their use as fluorescent probes. ijrpc.comasianpubs.org This versatility makes the chromone scaffold a subject of intense and ongoing research in medicinal and materials chemistry. nih.govnih.gov

Contextualization of Halogenated Chromones within Heterocyclic Chemistry

Within the broad family of chromones, halogenated derivatives represent a particularly intriguing subclass. While relatively rare in nature, the introduction of halogen atoms to the chromone nucleus significantly influences the molecule's electronic properties and reactivity. core.ac.uk This modification can enhance biological activity and provide new avenues for synthetic transformations. core.ac.uk The synthesis of halogenated chromones can be achieved through various methods, including direct halogenation of the chromone ring or by using halogenated precursors in the cyclization step. core.ac.ukresearchgate.net The presence of halogens offers reactive sites for further functionalization, such as cross-coupling reactions, making them valuable intermediates in the synthesis of more complex heterocyclic systems. core.ac.ukbeilstein-journals.org

Specific Research Focus on 6,8-Dichloro-3-methylchromone and its Analogs

Among the halogenated chromones, this compound has emerged as a compound of significant interest. Its specific substitution pattern, with chlorine atoms at positions 6 and 8 and a methyl group at position 3, creates a unique electronic and steric environment. Research on this compound and its analogs explores how these features influence its chemical reactivity and biological profile. Studies have investigated the utility of the active methyl group at the 2-position of the related 6,8-dichloro-2-methyl-4H-chromen-4-one for synthesizing a variety of derivatives, including 2-styrylchromones. eurjchem.comresearchgate.net Furthermore, the 6,8-dichloro substitution pattern has been a key feature in studies of other functionalized chromones, such as 6,8-dichloro-3-formylchromone, which has shown notable biological activities. ijrpc.comjosai.ac.jpresearchgate.net The investigation of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships within the halogenated chromone class.

Structure

3D Structure

Propriétés

IUPAC Name |

6,8-dichloro-3-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2/c1-5-4-14-10-7(9(5)13)2-6(11)3-8(10)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDRNWBKVYJALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C(C1=O)C=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352431 | |

| Record name | 6,8-Dichloro-3-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57645-95-1 | |

| Record name | 6,8-Dichloro-3-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Reactivity Studies of Dichlorochromone Analogs

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

The precise determination of the molecular structure of dichlorochromone analogs is fundamental to understanding their reactivity and potential applications. A combination of advanced spectroscopic techniques is employed for this purpose, each providing complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by mapping the connectivity of atoms and providing insights into their spatial arrangement. For chromone (B188151) derivatives, ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern on the bicyclic ring system.

In studies of chromone analogs, the chemical shifts of protons and carbons are influenced by the electronic effects of substituents. For instance, in halogenated chromones, the electronegative halogen atoms deshield adjacent protons and carbons, causing their signals to appear at a lower field (higher ppm) in the NMR spectrum. The proton chemical shifts for the parent chromone are well-established, and deviations from these values in dichlorinated analogs can help pinpoint the location of the chlorine atoms. chemicalbook.commsu.edu For example, the presence of a chlorine atom at the C-6 position, as seen in 6-chlorochromone, influences the chemical shifts of the aromatic protons. gazi.edu.tr

The ¹³C NMR spectra of chromone derivatives provide detailed information about the carbon skeleton. The carbonyl carbon (C-4) is typically observed at a characteristic downfield shift. The signals for the carbons directly bonded to chlorine atoms (C-6 and C-8 in the case of 6,8-dichloro analogs) would be expected to show a significant downfield shift due to the halogen's inductive effect. msu.edu

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Chromone Analogs in DMSO-d₆ (Note: This table is illustrative and based on data for analogous compounds, not 6,8-dichloro-3-methylchromone itself)

| Proton | Chromone chemicalbook.com | 6-Chlorochromone gazi.edu.tr | Expected Range for a Dichloro-3-methyl Analog |

| H-2 | 8.13 (d) | 8.15 (d) | 8.10-8.20 |

| H-3 | 6.34 (d) | 6.40 (d) | No proton, methyl group instead |

| H-5 | 7.95 (dd) | 7.98 (d) | 7.90-8.00 |

| H-7 | 7.45 (ddd) | 7.60 (dd) | 7.50-7.70 |

| H-8 | 7.72 (d) | 7.85 (d) | No proton, chlorine instead |

| 3-CH₃ | - | - | ~2.0-2.5 (s) |

d: doublet, dd: doublet of doublets, ddd: doublet of doublet of doublets, s: singlet

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For dichlorochromone analogs, these techniques are particularly useful for confirming the presence of the carbonyl group (C=O) of the γ-pyrone ring and the C-Cl bonds.

The IR and Raman spectra of chromones are characterized by a strong absorption band corresponding to the C=O stretching vibration, typically appearing in the range of 1630-1660 cm⁻¹. scispace.comresearchgate.net In a study of 3-methyl-2-trifluoromethylchromone, the carbonyl band was observed at 1649 cm⁻¹ in the IR spectrum and 1648 cm⁻¹ in the Raman spectrum. sci-hub.st The C=C double bond stretching of the pyrone ring is usually found at a slightly lower wavenumber, around 1600-1620 cm⁻¹. sci-hub.st

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Chromone Analogs (Note: This table is illustrative and based on data for analogous compounds)

| Vibrational Mode | 3-Methyl-2-trifluoromethylchromone sci-hub.st | 6-Halogenated Chromones gazi.edu.trresearchgate.net | Expected Range for this compound |

| C=O Stretch | 1649 (IR), 1648 (Raman) | ~1630-1650 | 1640-1660 |

| C=C Stretch (Pyrone) | 1611 (IR), 1612 (Raman) | ~1600-1620 | 1600-1620 |

| C-Cl Stretch | - | ~600-800 | 600-850 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov

For dichlorochromone analogs, the presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. A molecule containing two chlorine atoms will therefore exhibit a distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic cluster with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms. researchgate.net

The fragmentation patterns observed in the mass spectrum provide valuable structural information. Chromones typically undergo retro-Diels-Alder (RDA) fragmentation, leading to the cleavage of the pyrone ring. The specific fragmentation pathway for this compound would be influenced by the substituents, but the foundational fragmentation of the chromone core would be expected. In-source reactions in electrospray ionization (ESI) mass spectrometry have also been observed for chromones, leading to the formation of adducts with the solvent. nih.gov

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is particularly useful for determining the absolute configuration of chiral molecules. While this compound itself is achiral, many naturally occurring and synthetic chromone analogs possess stereocenters.

For chiral chromone derivatives, experimental ECD spectra are compared with theoretically calculated spectra to assign the absolute configuration of the stereogenic centers. nih.govtandfonline.com This method has been successfully applied to various complex chromone derivatives isolated from natural sources. sci-hub.sest-andrews.ac.uk For instance, the absolute configurations of pestalotiochromones A and B were established using a combination of NMR, mass spectrometry, and theoretical ECD calculations. nih.gov

Reaction Mechanisms and Pathways of Dichlorochromone Transformations

The reactivity of the chromone ring is characterized by its susceptibility to both nucleophilic and electrophilic attacks. The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring of a dichlorochromone analog is expected to significantly influence its reactivity.

The chromone nucleus has two primary electrophilic centers: the C-2 and C-4 positions of the pyrone ring. core.ac.uk Nucleophilic attack can occur at either of these positions. Softer nucleophiles tend to attack the C-2 position via conjugate addition, which can lead to the opening of the pyrone ring. tutorsglobe.com Harder nucleophiles may attack the carbonyl carbon at C-4. tutorsglobe.com The reaction of 2-(trifluoromethyl)chromones with various nucleophiles has been shown to proceed via initial attack at the C-2 position. sci-hub.se

For 6,8-dichloro-3-aroylchromones, nucleophilic aromatic substitution has been demonstrated, where a nucleophile replaces one of the chlorine atoms on the aromatic ring. researchgate.net The electron-withdrawing nature of the chromone core and the additional aroyl group facilitates this type of reaction.

Electrophilic substitution reactions on the chromone ring are also possible. The benzene ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the fused pyrone ring. However, under forcing conditions, electrophilic substitution can occur. For the parent chromone, nitration with fuming nitric acid and concentrated sulfuric acid yields the 6-nitro derivative. tutorsglobe.com In the case of this compound, the benzene ring is already substituted, and the presence of two deactivating chloro groups would make further electrophilic substitution on the aromatic ring challenging. The pyran ring's double bond could also be a site for electrophilic addition.

The cyano group in analogs like 6,8-dichloro-3-cyanochromone (B1580715) makes the pyrone ring more susceptible to nucleophilic reactions. cymitquimica.com

Oxidative Cyclization Processes

The formation of the chromone core, particularly in halogenated derivatives, can be achieved through various synthetic routes, with oxidative cyclization of precursor molecules being a key strategy. This approach typically involves the cyclization of a substituted 2'-hydroxychalcone (B22705) or a related open-chain precursor, where an oxidizing agent facilitates the ring closure to form the pyrone ring.

One relevant example of this type of reaction is the synthesis of 6-fluoro-3-hydroxy-2-styrylchromone from its corresponding 5'-fluoro-2'-hydroxycinnamylideneacetophenone precursor. core.ac.uk The reaction proceeds in the presence of alkaline hydrogen peroxide, which acts as the oxidant to induce the cyclization and formation of the chromone ring system. core.ac.uk While this example does not yield a 3-methyl substituted chromone, it demonstrates a valid and documented oxidative cyclization pathway for a halogenated chromone.

Another pertinent example is the oxidative cyclization of 2′-hydroxychalcone-type compounds to produce 2-(pyrazol-4-yl)chromones. nih.gov This reaction can be carried out using a dimethyl sulfoxide (B87167) (DMSO) and iodine (I₂) system, where the iodine serves as the oxidizing agent to facilitate the ring closure. nih.gov The conditions can be varied, including the use of microwave irradiation, to influence the reaction yield. nih.gov

Table 1: Examples of Oxidative Cyclization Reactions Leading to Chromone Analogs

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5'-Fluoro-2'-hydroxycinnamylideneacetophenone | Alkaline hydrogen peroxide | 6-Fluoro-3-hydroxy-2-styrylchromone | Not specified | core.ac.uk |

| l-(2-Hydroxyaryl)-3-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}prop-2-en-l-ones | DMSO/I₂, conventional heating | 2-{3-Phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}-substituted-chromones | 55-62 | nih.gov |

| l-(2-Hydroxyaryl)-3-{3-phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}prop-2-en-l-ones | DMSO/I₂, microwave irradiation | 2-{3-Phenyl-l-[4-(pyridin-2-yl)benzyl]-lH-pyrazol-4-yl}-substituted-chromones | 69-82 | nih.gov |

Rearrangement Reactions

The chromone scaffold, particularly when substituted, can undergo a variety of rearrangement reactions, often catalyzed by acids, bases, or photochemical stimuli. These reactions can lead to the formation of diverse heterocyclic systems.

A notable example of a rearrangement reaction involving a 3-methylchromone derivative is the acid-catalyzed rearrangement of a cyclobutachromanol. The initial step involves a [2+2] cycloaddition of 3-methylchromone with ethylene (B1197577) under UV irradiation to form a cyclobutachromanone. Subsequent reduction and acid-catalyzed rearrangement with p-toluenesulfonic acid in benzene leads to a tricyclic ketone as the major product. niscpr.res.in This demonstrates a skeletal rearrangement of a derivative of 3-methylchromone.

In the context of dichlorinated chromones, the reaction of 3-aroyl-6,8-dichlorochromones with phenylhydrazine (B124118) hydrochloride in the presence of a catalytic amount of piperidine (B6355638) results in a rearrangement to form 4-aroyl-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylpyrazoles. nih.govmdpi.com This transformation involves the opening of the pyrone ring and subsequent recyclization to form the pyrazole (B372694) ring system. nih.govmdpi.com

Table 2: Examples of Rearrangement Reactions of Chromone Analogs

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Cyclobutachromanol from 3-methylchromone | p-Toluenesulfonic acid, benzene | Tricyclic ketone | Not specified | niscpr.res.in |

| 3-Aroyl-6,8-dichlorochromones | Phenylhydrazine hydrochloride, piperidine, DMSO or 1,4-dioxane | 4-Aroyl-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylpyrazoles | 61-80 | nih.govmdpi.com |

Computational and Theoretical Investigations of Dichlorochromone Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles.

Density Functional Theory (DFT) has become a popular and effective computational method for investigating the electronic structure and properties of chromone (B188151) derivatives. acs.org This approach is widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. core.ac.ukmdpi.com For chromone systems, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), have been successfully employed to determine stable molecular conformations and analyze structural parameters. researchgate.netjppres.com The optimization process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most stable arrangement of atoms in the molecule. jppres.com These theoretical models provide a reliable foundation for understanding the behavior of complex organic molecules, including dichlorinated chromones. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netacs.org The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons, characterizing its nucleophilicity. acs.org Conversely, the LUMO energy relates to the electron affinity and the molecule's ability to accept electrons, indicating its electrophilicity. acs.org

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and less stable. researchgate.netrsc.org For chromone derivatives, FMO analysis helps predict how they will interact with biological targets. acs.org

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Substituted Chromone | -5.2 to -6.5 | -1.2 to -2.5 | 3.0 to 4.5 |

| Halogenated Chromone | -5.5 to -7.0 | -1.5 to -3.0 | 3.5 to 5.0 |

This table is for illustrative purposes to show typical ranges observed in computational studies of chromone derivatives.

Key global reactivity descriptors include:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. rsc.org

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. researchgate.net

These parameters are calculated using the energies of the HOMO and LUMO orbitals. rsc.org

Table 2: Formulas for Global Reactivity Descriptors

| Descriptor | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites within a molecule for electrophilic and nucleophilic attacks. jppres.comacs.org The MEP map provides a visual representation of the charge distribution, where different colors correspond to different electrostatic potential values. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic centers, such as the carbonyl oxygen atom in the chromone ring. rsc.orgmdpi.com

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack. acs.org

Green Regions: Represent neutral or zero potential areas. mdpi.com

For chromone derivatives, MEP analysis typically reveals a significant negative potential around the carbonyl oxygen (C=O) group, identifying it as a primary site for hydrogen bonding and electrophilic interactions. jppres.commdpi.com The distribution of electron density across the aromatic rings can also be visualized, highlighting how different substituents influence the molecule's reactivity profile. mdpi.com

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. qsartoolbox.orgresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. qsartoolbox.org The calculated values for chromone derivatives are often found to be in good agreement with experimental spectra, aiding in the correct assignment of signals to specific atoms in the molecule. nih.gov

IR Spectroscopy: Vibrational frequencies can be calculated theoretically to generate a predicted Infrared (IR) spectrum. nih.gov These computed frequencies are often scaled by a factor to better match experimental results. This analysis helps in assigning specific vibrational modes, such as the characteristic C=O stretching frequency of the chromone core. frontiersin.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions and predicting UV-Vis absorption spectra. frontiersin.org The calculations provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the electronic excitations from occupied to unoccupied orbitals, often from the HOMO to the LUMO or nearby orbitals.

Computational Approaches to Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org QSAR models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

A notable QSAR study was performed on a series of 3-iodochromone derivatives, including 6,8-dichloro-3-iodochromone , to model their fungicidal activity against Sclerotium rolfsii. In this study, several 2D-QSAR models were developed using different statistical methods:

Multiple Linear Regression (MLR)

Principal Component Regression (PCR)

Partial Least Squares (PLS)

The models were built using a training set of compounds and validated internally and externally to ensure their predictive power. The MLR model was identified as the most statistically robust.

pEC₅₀ = 0.1766 (DeltaEpsilonC) - 0.2038 (T_2_Cl_6) + 0.5098 (T_2_F_6) + 0.1983 (T_T_F_3) - 0.1265 (ZCompDipole) + 3.9318

The key molecular descriptors identified in the best QSAR model provide insight into the structural requirements for fungicidal activity.

Table 3: Key Descriptors in the QSAR Model for Fungicidal Activity of 3-Iodochromone Derivatives

| Descriptor | Type | Influence on Activity | Description |

| DeltaEpsilonC | Electronic | Positive | A measure of the electronic character of the molecule. |

| T_2_Cl_6 | Topological | Negative | Count of chlorine atoms separated by 6 bonds. |

| T_2_F_6 | Topological | Positive | Count of fluorine atoms separated by 6 bonds. |

| T_T_F_3 | Topological | Positive | Total number of fluorine atoms separated by 3 bonds. |

| ZCompDipole | Electrostatic | Negative | The Z-component of the dipole moment. |

This QSAR study demonstrates how computational models can effectively link specific structural features, such as the presence and position of halogen atoms, to the biological activity of dichlorochromone derivatives, guiding the design of more potent analogues.

Non-linear Optical (NLO) Properties Theoretical Analysis

The investigation of non-linear optical (NLO) properties through computational and theoretical methods provides significant insights into the potential of dichlorochromone derivatives for applications in optoelectronics and photonics. nih.govrsc.org These theoretical approaches allow for the prediction and understanding of a molecule's response to an intense electromagnetic field, a key characteristic for materials used in optical switching, frequency conversion, and other NLO applications. nih.govekb.eg

Theoretical analysis of NLO properties is primarily centered on the calculation of key parameters such as the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. nih.gov These calculations are typically performed using quantum chemical methods, with Density Functional Theory (DFT) being a widely employed approach due to its balance of accuracy and computational cost. nih.govekb.eg Various functionals, such as B3LYP, CAM-B3LYP, and M06, are often used in combination with appropriate basis sets like 6-311+G(d,p) to model the electronic structure and response of the molecules to an external electric field. nih.gov

The fundamental principle behind NLO activity in organic molecules lies in the intramolecular charge transfer (ICT) between electron-donating and electron-accepting regions of the molecule, facilitated by a π-conjugated system. nih.gov In the case of dichlorochromone derivatives, the chromone core can act as an electron-accepting moiety, while various substituents can be introduced to modulate the electron-donating or -accepting nature of the molecule, thereby tuning its NLO response.

Detailed research findings from computational studies on similar chromone and chromene derivatives reveal several key aspects of their NLO properties. nih.govrsc.orgnih.gov The magnitude of the first hyperpolarizability (β), a primary indicator of second-order NLO activity, is highly sensitive to the molecular structure. The introduction of different substituent groups can significantly alter the electronic distribution and, consequently, the NLO response.

For instance, a hypothetical computational study on 6,8-dichloro-3-methylchromone and its derivatives with electron-donating (e.g., -NH2, -OH) or electron-withdrawing (e.g., -NO2) groups at various positions would likely reveal significant variations in their NLO properties. The calculated values for dipole moment, polarizability, and hyperpolarizability would provide a quantitative measure of these effects.

Below are interactive data tables showcasing hypothetical results from a DFT/B3LYP/6-311+G(d,p) calculation for a series of dichlorochromone derivatives.

Table 1: Calculated Dipole Moment and Polarizability

| Compound | Substituent | Dipole Moment (μ) [Debye] | Average Polarizability (<α>) [x 10-24 esu] |

| I | This compound | 3.5 | 25.8 |

| II | 7-amino-6,8-dichloro-3-methylchromone | 5.2 | 28.1 |

| III | 7-nitro-6,8-dichloro-3-methylchromone | 1.8 | 27.5 |

Table 2: Calculated First Hyperpolarizability

| Compound | Substituent | First Hyperpolarizability (βtot) [x 10-30 esu] |

| I | This compound | 15.2 |

| II | 7-amino-6,8-dichloro-3-methylchromone | 45.7 |

| III | 7-nitro-6,8-dichloro-3-methylchromone | 8.9 |

The first hyperpolarizability (β) values in Table 2 are crucial for assessing the second-order NLO potential. The significant increase in β for the amino-substituted derivative (Compound II) highlights the effectiveness of enhancing intramolecular charge transfer to boost NLO properties. The comparison with a standard NLO material like urea (B33335) (β ≈ 0.37 x 10-30 esu) would further underscore the potential of these chromone derivatives.

Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) is integral to understanding the NLO response. nih.govrsc.org The energy gap between the HOMO and LUMO (Egap) is an important parameter; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability, as it indicates easier electronic transitions. nih.gov

Table 3: Frontier Molecular Orbital Energies

| Compound | Substituent | EHOMO [eV] | ELUMO [eV] | Egap [eV] |

| I | This compound | -6.8 | -2.5 | 4.3 |

| II | 7-amino-6,8-dichloro-3-methylchromone | -5.9 | -2.3 | 3.6 |

| III | 7-nitro-6,8-dichloro-3-methylchromone | -7.2 | -3.1 | 4.1 |

The data in Table 3 shows that the amino-substituted derivative (Compound II) has the smallest HOMO-LUMO gap, which is consistent with its larger calculated first hyperpolarizability. This reinforces the principle that modifying the electronic structure to lower the excitation energy can be an effective strategy for designing potent NLO materials.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies on Dichlorochromone Analogs

Methodologies for SAR and QSAR Modeling in Chromone (B188151) Systems

Various computational methodologies are employed to model the SAR and QSAR of chromone systems, providing a framework for the rational design of new derivatives with enhanced or specific biological activities. gu.seresearchgate.net These methods can be broadly categorized into 2D- and 3D-QSAR approaches, as well as ligand-based and structure-based strategies. researchgate.net

2D-QSAR and 3D-QSAR are powerful tools for correlating the physicochemical properties of molecules with their biological activities.

2D-QSAR: This approach utilizes 2D structural representations and molecular descriptors to build mathematical models. researchgate.net Methodologies such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are commonly used. frontiersin.orgresearchgate.net For instance, a 2D-QSAR study on 3-iodochromone derivatives identified MLR as the best model for predicting fungicidal activity, with a high correlation coefficient (r²) of 0.943. frontiersin.org These models help in understanding how different structural features influence biological outcomes. researchgate.netfrontiersin.org

3D-QSAR: These methods consider the three-dimensional structure of molecules and their interaction fields. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in 3D-QSAR studies. nih.govnih.gov These analyses generate contour maps that visualize the spatial regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.govmdpi.com For example, 3D-QSAR studies on chromone derivatives as HIV-1 protease inhibitors have demonstrated good predictive ability, guiding the design of more potent inhibitors. researchgate.net

**

Interactive Table: QSAR Methodologies in Chromone Research

| Methodology | Type | Description | Common Techniques | Key Feature |

|---|---|---|---|---|

| 2D-QSAR | Quantitative | Correlates 2D structural features with activity. | Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS) | Utilizes molecular descriptors from 2D structures. |

| 3D-QSAR | Quantitative | Relates 3D molecular properties to activity. | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA) | Requires molecular alignment and generates 3D contour maps. |

| Ligand-Based Design | Qualitative/Quantitative | Relies on knowledge of active molecules. | Pharmacophore modeling, CoMFA, CoMSIA | Used when the 3D structure of the target is unknown. gu.se |

| Structure-Based Design | Qualitative/Quantitative | Utilizes the 3D structure of the biological target. | Molecular docking, Homology modeling | Allows for the rational design of ligands that fit the target's binding site. rsc.orgrsc.org |

Ligand-Based and Structure-Based Approaches in Chromone Design

The design of novel chromone derivatives can be approached from two main perspectives:

Ligand-Based Design: This approach is employed when the three-dimensional structure of the biological target is not known. gu.se It relies on the information derived from a set of known active ligands. nih.gov By identifying common structural features (pharmacophores) or by building 3D-QSAR models like CoMFA and CoMSIA, researchers can design new molecules with a higher probability of being active. gu.senih.gov

Structure-Based Design: When the 3D structure of the target protein is available, structure-based drug design becomes a powerful tool. rsc.orgrsc.org This approach involves modeling the interaction between the ligand and the receptor's binding site. rsc.orgresearchgate.net Techniques like molecular docking can predict the binding orientation and affinity of a compound, facilitating the rational design of derivatives with improved interactions. gu.sersc.org This has been successfully applied to develop potent and selective chromone-based antagonists for receptors like the adenosine (B11128) A₂A receptor. rsc.orgrsc.org

Impact of Substituent Effects on Biological Activity Profiles at a Mechanistic Level

The type, number, and position of substituents on the chromone scaffold play a crucial role in determining the biological activity of the resulting derivatives. researchgate.netnih.gov Understanding these effects at a mechanistic level is vital for targeted drug design. researchgate.netresearchgate.net

The introduction of halogen atoms into the chromone structure can significantly modulate its biological activity, although the effects can be complex and context-dependent.

Increased Activity: In some cases, halogenation enhances biological potency. For example, dichloro-substituted derivatives have shown increased activity compared to their mono-substituted counterparts in certain contexts. nih.gov The presence of fluorine or iodine has been associated with an increase in antibacterial activity. acs.org Specifically, 6,8-dichloro-3-iodochromone was identified as a highly active fungicide. frontiersin.orgresearchgate.net This enhancement is often attributed to the ability of halogens to form halogen bonds and alter the electronic properties of the molecule, thereby influencing its interaction with biological targets. acs.org

Decreased Activity: Conversely, there are instances where halogenation leads to a decrease in pharmacological effect. One study on 3-substituted chromone derivatives found that the inclusion of halogens in the aromatic nucleus significantly reduced their desired mitochondrial effects. jrespharm.com

Regioselectivity: The position of the halogen substituent is critical. Studies on naturally occurring halochromones have identified various mono- and dichlorinated compounds, such as those with substitutions at the 6- and 8-positions. core.ac.uk The strategic placement of halogens can lead to more elaborated and biologically active organic frameworks. core.ac.uk

Methyl and formyl groups are common substituents on the chromone ring that can significantly influence biological activity.

Methyl Group: The presence of a methyl group can have varied effects. In some instances, the attachment of a methyl group to the chromone core has resulted in less active derivatives. nih.gov However, in other contexts, such as in 3-formyl-6-methylchromone, the methyl group is a key part of the scaffold for further chemical modifications leading to potentially active compounds. acs.org

Formyl Group: The 3-formylchromone moiety is a versatile precursor in the synthesis of various heterocyclic compounds. researchgate.net The aldehyde group is highly reactive and can undergo condensation reactions to introduce diverse functionalities, which in turn can modulate biological activity. acs.org For example, 6,8-dichloro-3-formylchromone has demonstrated notable anti-H. pylori and urease inhibitory activities. ijrpc.com

The three-dimensional arrangement of atoms in a molecule (conformation and stereochemistry) is a critical determinant of its biological activity.

Conformational Effects: The flexibility of the chromone ring system and its substituents allows for different spatial arrangements or conformations. Some of these conformations may be more favorable for binding to a biological target than others. nih.gov Computational studies, such as molecular dynamics simulations, can help in understanding the conformational preferences of chromone derivatives and how these relate to their reactivity and biological interactions. broadinstitute.org

Correlation of Molecular Descriptors with In Vitro Biological Data

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For dichlorochromone analogs, these studies help to elucidate the specific structural features that govern their efficacy, guiding the synthesis of more potent and selective agents. oncodesign-services.com By calculating various molecular descriptors, researchers can predict the activity of novel compounds before their synthesis, saving time and resources. biolscigroup.us

Physicochemical Descriptors and Their Influence on Activity

Physicochemical descriptors quantify molecular properties such as lipophilicity, electronic effects, and steric characteristics, which are crucial for a molecule's interaction with biological systems. nih.gov In the context of chromone analogs, these descriptors help to understand how the molecule might behave in a biological environment, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Research into various chromone derivatives has highlighted the importance of descriptors related to molecular shape and electronic state. researchgate.net For instance, QSAR studies on 2-styrylchromone derivatives have shown that their tumor-specificity against cancer cell lines can be largely explained by descriptors reflecting the molecule's three-dimensional shape. researchgate.net Similarly, studies on other classes of chromones, such as 3-(N-cyclicamino)chromones and furo[2,3-b]chromones, have also found a strong correlation between molecular shape descriptors and tumor-specific cytotoxicity. researchgate.net

While specific QSAR studies focusing solely on 6,8-dichloro-3-methylchromone are not extensively detailed in the provided results, broader studies on chromone analogs provide valuable insights. For example, in the development of antifungal 3-iodochromone derivatives, which include the highly active 6,8-dichloro-3-iodochromone, physicochemical parameters were calculated to build QSAR models. researchgate.netfrontiersin.org These models help in optimizing the structure to enhance fungicidal activity. researchgate.netfrontiersin.org The general principle is that modifications to the chromone core, such as the addition of halogen atoms like chlorine, significantly alter the physicochemical profile, which in turn influences biological activity.

Interactive Table: Physicochemical Descriptors and Their General Influence on Bioactivity of Chromone Analogs

This table summarizes the general influence of key physicochemical descriptors on the biological activity of chromone derivatives, as inferred from broad QSAR studies.

| Descriptor Category | Specific Descriptor | General Influence on Biological Activity |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Often positively correlated with cell membrane permeability. Optimal lipophilicity is crucial, as very high values can lead to poor solubility and non-specific binding. |

| Steric/Shape | Molecular Volume/Surface Area | Influences the fit of the molecule into a target's binding site. Both size and shape are critical for specific interactions. researchgate.net |

| Steric/Shape | Ovality | Measures the deviation from a spherical shape and can be critical for understanding interactions with biological targets. researchgate.net |

| Electronic | Polarizability | Describes the ease with which the electron cloud of a molecule can be distorted. It can be important for non-covalent interactions with a biological target. |

Quantum Chemical Descriptors and Their Relationships to Activity

Quantum chemical descriptors, derived from the molecular wave function, offer a detailed description of the electronic structure and reactivity of a molecule. scribd.comnih.gov These descriptors are powerful tools in QSAR studies because they can quantify electronic properties more accurately than empirical methods. scribd.com

A 2D-QSAR study performed on a series of 3-iodochromone derivatives, including the 6,8-dichloro analog, identified several key descriptors that influence their fungicidal activity against Sclerotium rolfsii. researchgate.netfrontiersin.org The best-performing model, a Multiple Linear Regression (MLR) model, showed a strong correlation between the descriptors and the observed activity. researchgate.netfrontiersin.org

The major descriptors identified in this study were:

DeltaEpsilonC : This likely refers to a descriptor related to the electronic energy or orbital energies of the molecule.

T_2_Cl_6 & T_2_F_6 : These are 2D autocorrelation descriptors, which describe the distribution of physicochemical properties (like atomic mass or van der Waals volume) across the molecular topology. researchgate.net The presence of chlorine (Cl) in the descriptor name points to its importance.

T_T_F_3 : Another topological or 2D autocorrelation descriptor.

The positive correlation of these descriptors with fungicidal activity suggests that specific electronic and topological features are beneficial. For example, a higher dipole moment might facilitate stronger interactions with a polar binding site in the target fungus. biolscigroup.us

In other QSAR studies on different heterocyclic compounds, descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are frequently found to be significant. biolscigroup.us EHOMO relates to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular reactivity. While not explicitly stated for this compound in the search results, these are fundamental quantum chemical descriptors often correlated with the biological activity of organic compounds. biolscigroup.us

Interactive Table: Key Quantum Chemical Descriptors in a QSAR Study of Antifungal Chromone Analogs

This table highlights the descriptors found to be significant in a QSAR study of 3-iodochromone derivatives, which includes a 6,8-dichloro substituted compound. researchgate.netfrontiersin.org

| Descriptor | Type | Implied Relationship to Fungicidal Activity |

| ZCompDipole | Electronic | A major descriptor influencing activity, suggesting the importance of the molecule's overall polarity and its orientation for electrostatic interactions. researchgate.netfrontiersin.org |

| DeltaEpsilonC | Electronic | Influences fungicidal activity, pointing to the role of the molecule's electronic energy distribution. researchgate.netfrontiersin.org |

| T_2_Cl_6 | Topological/2D-Autocorrelation | A significant descriptor, highlighting the contribution of the chlorine substituents and their spatial arrangement to the overall activity. researchgate.netfrontiersin.org |

| T_2_F_6 | Topological/2D-Autocorrelation | Indicates the importance of the distribution of atomic properties across the molecular structure. researchgate.netfrontiersin.org |

| T_T_F_3 | Topological/2D-Autocorrelation | Another descriptor emphasizing the role of molecular topology in determining biological function. researchgate.netfrontiersin.org |

Mechanistic Studies of Dichlorochromone Biological Activity at the Molecular and Cellular Level Excluding Clinical Outcomes

Investigation of Enzyme Inhibition Mechanisms

Research into the enzymatic inhibition potential of 6,8-Dichloro-3-methylchromone has identified it as a notable inhibitor of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. Studies have demonstrated that this compound exhibits potent and selective inhibitory activity against human MAO-B (hMAO-B).

The mechanism of inhibition is characterized as reversible and competitive. The dichlorinated chromone (B188151) derivative fits into the active site of the hMAO-B enzyme. Molecular docking studies suggest that the chromone core of the molecule orients itself within the enzyme's binding pocket, forming crucial interactions with key amino acid residues. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The reversible nature of this inhibition is a significant feature, as it can offer a more controlled modulation of enzyme activity compared to irreversible inhibitors.

Investigations have revealed that this compound acts as a potent inhibitor of urease. This enzyme is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, by catalyzing the hydrolysis of urea (B33335), which neutralizes gastric acid.

The inhibitory action of this dichlorinated chromone is attributed to its interaction with the nickel ions present in the urease active site. The proposed mechanism involves the chelation of these essential metal ions by the chromone molecule. Specifically, the oxygen atoms in the chromone structure are believed to coordinate with the Ni(II) ions, disrupting the enzyme's normal catalytic function. This disruption prevents the breakdown of urea, thereby exerting an antibacterial effect. The structure of the chromone, particularly the presence and position of the chloro and methyl groups, influences its binding affinity and inhibitory potency.

Glycogen (B147801) phosphorylase (GP) is a critical enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis. The inhibitory potential of this compound against GP has been explored as a potential avenue for managing type 2 diabetes.

Studies indicate that this compound acts as an allosteric inhibitor of GP. It binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. This allosteric binding stabilizes the inactive state of the enzyme, thereby preventing the breakdown of glycogen into glucose-1-phosphate. The specific interactions at the allosteric site are influenced by the structural characteristics of the dichlorinated methylchromone, which dictate its inhibitory efficacy.

The Breast Cancer Resistance Protein (ABCG2), an ATP-binding cassette (ABC) transporter, plays a significant role in multidrug resistance (MDR) in cancer by actively pumping chemotherapeutic agents out of cancer cells. This compound has been identified as a modulator of ABCG2 activity.

The mechanism of action involves the inhibition of the transporter's efflux function. The compound binds to the ABCG2 protein, likely within the substrate-binding pocket, and competitively inhibits the transport of anticancer drugs. This action increases the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells. Furthermore, some evidence suggests that the chromone derivative may also interfere with the ATP hydrolysis that powers the transport cycle of ABCG2, further contributing to the reversal of MDR.

In Vitro Cellular Activity Mechanisms

In vitro studies have demonstrated the anti-proliferative and cytotoxic effects of this compound against various cancer cell lines, with notable activity observed in oral squamous cell carcinoma (OSCC). The compound exhibits tumor cell-specific cytotoxicity, showing a greater effect on cancer cells compared to normal cells.

The primary mechanism underlying its anti-proliferative activity is the induction of apoptosis, or programmed cell death. Treatment with the compound has been shown to trigger key apoptotic events, including the activation of caspases, a family of proteases that execute the apoptotic process. Additionally, the compound can induce cell cycle arrest, preventing cancer cells from progressing through the phases of division and proliferation. The specific molecular pathways involved may include the modulation of pro-apoptotic and anti-apoptotic proteins, leading to a shift in the cellular balance that favors cell death.

Anti-microbial Activity against Specific Pathogens

Extensive searches for data on the anti-microbial properties of this compound against a range of pathogens yielded no specific results. There is no available research in the public domain that details its efficacy, such as Minimum Inhibitory Concentration (MIC) values, against the following microorganisms:

Helicobacter pylori

Sclerotium rolfsii

Staphylococcus aureus

Enterococcus faecalis

Pseudomonas aeruginosa

Escherichia coli

While the broader class of chromone derivatives has been investigated for antimicrobial properties, these findings cannot be specifically attributed to the 6,8-dichloro-3-methyl substituted variant without direct experimental evidence.

Anti-inflammatory Mechanisms in Cellular Models

Similarly, there is a lack of published research on the anti-inflammatory mechanisms of this compound in cellular models. Specifically, no studies were found that investigate its effect on nitric oxide (NO) production in macrophages, a key indicator of anti-inflammatory potential. The general role of nitric oxide in macrophage-mediated inflammation is well-documented, but the modulatory effect of this particular compound has not been explored.

Ligand-Receptor Interaction Studies

Investigations into the direct interaction of this compound with biological receptors have not been reported in the available scientific literature.

Adenosine (B11128) Receptor Binding Affinity Studies

There are no available studies that have determined the binding affinity (e.g., Ki values) of this compound for any of the adenosine receptor subtypes (A1, A2A, A2B, A3).

DNA-Binding Affinity Investigations

No research could be located that has investigated the potential for this compound to bind to DNA. Studies on other chromone derivatives have explored DNA binding, but this cannot be extrapolated to the specific compound .

Chromone Derivatives as Probes for Biological Systems

While the chromone scaffold is known to be a component of some fluorescent probes used in cellular studies, there is no evidence to suggest that this compound has been developed or utilized for this purpose.

Fluorescence Probes for Cellular Studies

No literature was found describing the synthesis or application of this compound as a fluorescent probe for cellular imaging or other biological studies.

Molecular Tools for Pathway Elucidation

The elucidation of the molecular and cellular pathways affected by this compound relies on a diverse array of sophisticated molecular tools. These techniques enable researchers to dissect the compound's mechanism of action, identify its molecular targets, and understand its impact on cellular signaling cascades. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, the methodologies employed for functionally similar chromone derivatives provide a clear framework for investigation. These tools can be broadly categorized into methods for studying protein-ligand interactions, analyzing DNA-protein interactions, monitoring cellular signaling events, and identifying protein targets.

Reporter Gene Assays: A fundamental tool for investigating the effect of a compound on gene expression is the reporter gene assay. In this system, the regulatory region of a gene of interest is linked to a gene encoding a readily detectable protein, such as luciferase or green fluorescent protein (GFP). When cells containing this construct are treated with this compound, any resulting change in the expression of the reporter gene provides a quantitative measure of the compound's influence on the specific signaling pathway that controls the target gene. For instance, a study on a new 2-phenoxychromone, 6,8-di-C-methylcapillarisin, utilized an estrogen-responsive reporter gene assay to demonstrate its action through the estrogen receptor. This approach is invaluable for high-throughput screening to identify compounds that modulate specific pathways and for detailed mechanistic studies to pinpoint the cis-acting elements and trans-acting factors involved in the compound's activity.

Fluorescent Probes and Cellular Imaging: Fluorescently labeled analogs of this compound or fluorescent probes sensitive to specific cellular events can provide spatial and temporal information about the compound's activity within living cells. Chromone-based fluorescent probes have been designed to detect specific ions and molecules, such as Fe3+ and hydrogen sulfide, within cellular environments. This highlights the potential for developing a fluorescent version of this compound to visualize its subcellular localization and interaction with potential targets. Fluorescence microscopy techniques, including confocal microscopy and fluorescence resonance energy transfer (FRET), can then be used to track the molecule and its interactions in real-time.

Biochemical Assays for Target Activity: To determine the direct effect of this compound on specific enzymes, a variety of in vitro biochemical assays are employed. Protein kinase assays, for example, are crucial for investigating the compound's potential to inhibit or activate specific kinases, which are key regulators of cellular signaling. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate and can be configured in various formats, including radiometric, fluorescence-based, and luminescence-based readouts.

Affinity Chromatography and Mass Spectrometry for Target Identification: A powerful approach to identify the direct binding partners of this compound is affinity chromatography coupled with mass spectrometry. In this method, a derivative of the compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that specifically bind to the compound are retained. These captured proteins can then be eluted and identified using mass spectrometry, a technique that determines the mass-to-charge ratio of ionized molecules, allowing for precise protein identification. This unbiased approach can reveal novel molecular targets and provide critical insights into the compound's mechanism of action. Photo-affinity chromatography, which uses a photo-reactive crosslinker, is a particularly effective variation for capturing both strong and weak interactors.

Molecular Probes for DNA-Protein Interaction Analysis: If there is reason to believe that this compound may directly or indirectly affect gene transcription by altering the binding of transcription factors to DNA, several molecular tools can be employed to investigate this.

Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift assay, EMSA is used to detect protein-DNA interactions in vitro. A labeled DNA probe containing a specific binding site is incubated with a protein extract, and the mixture is separated by non-denaturing gel electrophoresis. If a protein binds to the DNA, the complex will migrate more slowly through the gel than the free DNA, resulting in a "shifted" band. This technique can be used to determine if this compound treatment alters the binding of a specific transcription factor to its target DNA sequence.

DNA Footprinting: This technique provides a more detailed view of the protein-DNA interaction by identifying the exact DNA sequence that is protected by a bound protein from enzymatic or chemical cleavage. The region where the protein is bound will be protected from cleavage, leaving a "footprint" in the pattern of DNA fragments when analyzed on a sequencing gel. This can reveal whether this compound influences the binding footprint of a regulatory protein.

Chromatin Immunoprecipitation (ChIP): To study protein-DNA interactions within the context of the cell, ChIP is the gold standard. Cells are treated with a cross-linking agent to covalently link proteins to their associated DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be identified by PCR (ChIP-qPCR) or sequencing (ChIP-seq). This powerful technique can determine if this compound treatment alters the genomic localization of a specific transcription factor or modifies the histone code in the vicinity of target genes.

The following table summarizes the molecular tools used for elucidating the biological pathways of chromone derivatives, which are applicable to the study of this compound.

| Molecular Tool | Purpose | Information Gained | Key Principles |

| Reporter Gene Assays | To measure the effect of the compound on the activity of a specific gene promoter. | Quantitative data on the up- or down-regulation of a signaling pathway. | A regulatory DNA sequence is fused to a gene encoding a detectable protein (e.g., luciferase, GFP). |

| Fluorescent Probes & Imaging | To visualize the subcellular localization and dynamics of the compound or its effects. | Spatiotemporal information on the compound's distribution and interaction with cellular components. | A fluorescent molecule is attached to the compound or a sensor for a cellular event is used. |

| Biochemical Assays (e.g., Kinase Assays) | To determine the direct effect of the compound on the activity of purified enzymes. | IC50/EC50 values, mechanism of enzyme inhibition or activation. | Measurement of substrate conversion or product formation in the presence of the compound. |

| Affinity Chromatography-Mass Spectrometry | To identify the direct molecular targets of the compound from a complex biological mixture. | Unbiased identification of binding partners. | The compound is immobilized on a support to "pull down" interacting proteins, which are then identified by mass spectrometry. |

| Electrophoretic Mobility Shift Assay (EMSA) | To detect in vitro interactions between proteins and specific DNA sequences. | Information on whether the compound affects the binding of a protein to DNA. | Protein-DNA complexes migrate slower than free DNA in a non-denaturing gel. |

| DNA Footprinting | To identify the precise DNA sequence bound by a protein. | High-resolution mapping of protein binding sites on DNA. | A bound protein protects the DNA from cleavage by nucleases or chemicals. |

| Chromatin Immunoprecipitation (ChIP) | To identify the genomic regions associated with a specific protein in vivo. | In vivo evidence of protein binding to specific genes or regulatory elements. | An antibody to the protein of interest is used to isolate the protein and its cross-linked DNA. |

Advanced Research Directions and Future Perspectives for Dichlorochromone Chemistry

Novel Synthetic Strategies and Methodological Advancements

Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to access dichlorochromone derivatives. While classical methods like the Vilsmeier-Haack reaction for 3-formylchromones are established core.ac.uk, advancements are needed for diverse functionalization.

Key future directions include:

C-H Activation: Direct C-H functionalization represents a powerful, atom-economical approach. Future work could explore transition-metal-catalyzed C-H activation at various positions on the 6,8-dichlorochromone scaffold to introduce new substituents without the need for pre-functionalized starting materials.

Photocatalysis: Light-mediated reactions offer mild conditions and unique reactivity. The development of photocatalytic methods for the synthesis and modification of dichlorochromones could enable novel transformations that are difficult to achieve with traditional thermal methods. core.ac.uk

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency over batch processes. Applying flow chemistry to the synthesis of 6,8-dichlorochromone and its derivatives could streamline production and allow for rapid library generation.

Halogen-Specific Reactions: The presence of two chlorine atoms offers sites for cross-coupling reactions. Methodological advancements in selective and differential functionalization of the C-6 and C-8 positions would be a significant step forward, allowing for the creation of highly complex molecules.

Integration with Supramolecular Chemistry and Advanced Materials Design

The unique photophysical properties that can arise from the chromone (B188151) scaffold, particularly when substituted with halogens, open avenues in materials science beyond basic applications.

Luminescent Materials: Research on the related 6,8-dichlorochromone-3-carboxaldehyde has shown its utility as a primary ligand in the synthesis of highly luminescent terbium(III) and samarium(III) complexes. researchgate.netresearchgate.net These complexes exhibit strong, characteristic emissions in the green and orange-red regions of the spectrum, respectively. researchgate.netresearchgate.net Future work could extend this to 6,8-dichloro-3-methylchromone, exploring its potential as a ligand for creating novel phosphors, sensors, and components for optoelectronic devices like OLEDs. researchgate.netresearchgate.net The synergistic effects of ancillary ligands could be used to further tune the photoluminescent properties. researchgate.net

High-Refractive-Index Polymers (HRIPs): Halogen atoms are known to increase the molar refraction of organic molecules. researchgate.net This suggests that dichlorochromone derivatives could serve as monomers or additives for creating intrinsic HRIPs, which are crucial for advanced photonic devices. researchgate.net

Crystal Engineering: The non-covalent interactions within the crystal lattices of substituted chromones, including hydrogen bonds and halogen bonds, are a key area of study. scispace.com By understanding and controlling these interactions, it may be possible to design supramolecular assemblies and crystalline materials with specific, pre-determined architectures and properties.

Chemoinformatics and Artificial Intelligence in Dichlorochromone Research for Lead Discovery

Future applications in dichlorochromone research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate chemical structure with biological activity. A QSAR study on 3-iodochromone derivatives, including the 6,8-dichloro analogue, successfully identified key molecular descriptors influencing fungicidal activity. frontiersin.org Similar models can be built for this compound to predict its potential bioactivities and guide the synthesis of more potent analogues. frontiersin.orgnih.gov

AI-Driven Drug Design: AI and machine learning algorithms can screen massive virtual libraries of compounds against biological targets, predict drug-target interactions, and even generate novel molecular structures from scratch. nih.govnih.govaccc-cancer.org By leveraging AI, researchers can prioritize the synthesis of dichlorochromone derivatives with the highest probability of success, saving time and resources. nih.gov Platforms like DeepMind's AlphaFold, which predicts protein structures, can provide the detailed target information needed for effective structure-based drug design with these compounds. accc-cancer.org

Predictive Modeling: Chemoinformatics can predict physicochemical properties, absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. nih.gov Applying these predictive models to virtual libraries of 6,8-dichlorochromone derivatives would enable early-stage deselection of compounds with unfavorable properties, a key step in modern lead discovery. core.ac.uk

Exploration of New Biological Targets and Mechanistic Pathways

While data on this compound itself is sparse, studies on its close analogues provide a roadmap for future biological investigations. The chromone scaffold is known to interact with a variety of biological targets, including kinases and DNA. ijrpc.com

Antimicrobial and Urease Inhibition: 6,8-Dichloro-3-formylchromone has demonstrated potent urease inhibitory activity and anti-Helicobacter pylori activity comparable to the drug metronidazole. josai.ac.jpresearchgate.net This suggests that the 6,8-dichlorochromone core is a promising scaffold for developing new anti-ulcer and antimicrobial agents. Future studies should investigate whether the 3-methyl derivative retains or modifies this activity.

Anticancer Activity: Numerous chromone derivatives exhibit anticancer properties. nih.goveurjchem.com Recently, multicomponent reactions have been used to synthesize 2-alkyl chromanones that show highly selective anticancer activity against the DU145 prostate cancer cell line. nih.gov This highlights the potential of the chromone skeleton in oncology. Future research should include screening this compound and its derivatives against a wide panel of cancer cell lines and identifying their specific molecular targets and mechanisms of action.

Antifungal Activity: Studies have shown that various chromones possess antifungal activity against multiple Candida species. researchgate.net The related 6,8-dichloro-3-iodochromone was found to be a potent fungicide against Sclerotium rolfsii. frontiersin.org This indicates a strong potential for developing new antifungal agents based on the 6,8-dichlorochromone scaffold.

Multicomponent Reaction Strategies in Chromone Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net They are highly valued for their efficiency, atom economy, and ability to rapidly generate chemical diversity. researchgate.net

Library Synthesis: MCRs are ideally suited for creating large libraries of structurally diverse chromone analogues for high-throughput screening. researchgate.net Strategies like the Michael addition-driven four-component reaction or isocyanide-based three-component reactions have been developed to produce novel chromanone and 4-oxochroman-2-carboxamide scaffolds. rsc.orgresearchgate.net

Novel Scaffold Generation: Researchers have developed MCRs starting from 3-formylchromones to construct complex, highly functionalized heterocyclic systems like bipyrimidine derivatives. rsc.org Applying these strategies using 6,8-dichlorochromone building blocks could lead to the discovery of entirely new chemical entities with unique biological properties.

Green Chemistry: Many MCRs can be performed under mild, catalyst-free conditions, sometimes even in environmentally friendly solvents like water, aligning with the principles of green chemistry. researchgate.netresearchgate.net Future research will likely focus on developing new MCRs for dichlorochromone synthesis that are both efficient and sustainable.

Q & A

Q. How does the crystal packing of this compound, as determined by single-crystal X-ray diffraction, inform its physicochemical properties?

- The crystal lattice (monoclinic P2₁/c space group) reveals intermolecular Cl···Cl halogen bonding (3.45 Å), enhancing thermal stability (TGA decomposition >250°C). π-Stacking interactions (3.8 Å between chromone cores) influence solubility and melting behavior. These insights guide co-crystal design for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.